
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin, also known as MNX, is a novel fluoroquinolone derivative that has been developed as a potential antibacterial agent. It is a hybrid molecule that combines the structural features of norfloxacin and oxazolidinone. MNX has shown promising results in vitro and in vivo against a broad range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Mecanismo De Acción
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin belongs to the fluoroquinolone class of antibiotics, which target bacterial DNA synthesis by inhibiting the activity of DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for the proper replication and transcription of bacterial DNA. By inhibiting their activity, N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin prevents the bacteria from proliferating and causes their death.
Biochemical and Physiological Effects:
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin has been shown to have a broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It exhibits good efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin also has a low propensity for inducing bacterial resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin has several advantages over other fluoroquinolones, including its broad-spectrum activity, low toxicity, and good pharmacokinetic properties. However, N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin also has some limitations, including its high cost of production and limited availability. N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin may also have potential drug-drug interactions with other medications.
Direcciones Futuras
There are several potential future directions for research on N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin. These include:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin in animal models.
3. Investigation of the potential use of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin as a topical antibacterial agent for skin and soft tissue infections.
4. Study of the efficacy of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin in combination with other antibiotics for the treatment of multidrug-resistant bacterial infections.
5. Development of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin analogs with improved antibacterial activity and lower toxicity.
Conclusion:
In conclusion, N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin is a novel fluoroquinolone derivative that has shown promising results as an antibacterial agent. Its broad-spectrum activity, low toxicity, and good pharmacokinetic properties make it a potential candidate for the treatment of drug-resistant bacterial infections. Further research is needed to fully evaluate its efficacy and safety in clinical settings.
Métodos De Síntesis
The synthesis of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin involves the condensation of norfloxacin with a substituted oxazolidinone intermediate. The reaction is carried out under mild conditions using a suitable catalyst and solvent system. The final product is obtained in good yield and purity, and its chemical structure is confirmed by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin has been extensively studied for its antibacterial activity and mechanism of action. It has been shown to inhibit bacterial DNA replication and transcription by binding to the DNA gyrase and topoisomerase IV enzymes. N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin also exhibits good pharmacokinetic properties, including high oral bioavailability and low toxicity.
Propiedades
Número CAS |
117458-86-3 |
|---|---|
Nombre del producto |
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin |
Fórmula molecular |
C21H22FN3O7 |
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
1-ethyl-6-fluoro-7-[4-[(4-methyl-5-methylidene-2-oxo-1,3-dioxolan-4-yl)oxy]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22FN3O7/c1-4-23-11-14(19(27)28)18(26)13-9-15(22)17(10-16(13)23)24-5-7-25(8-6-24)32-21(3)12(2)30-20(29)31-21/h9-11H,2,4-8H2,1,3H3,(H,27,28) |
Clave InChI |
ZBDVTPRXALZLIJ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)OC4(C(=C)OC(=O)O4)C)F)C(=O)O |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)OC4(C(=C)OC(=O)O4)C)F)C(=O)O |
Sinónimos |
N-((4-methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



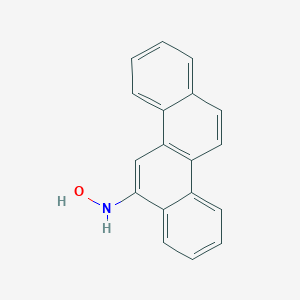

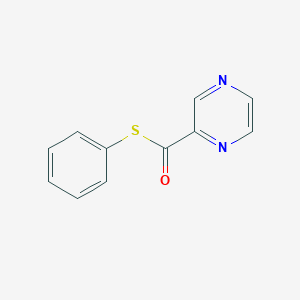

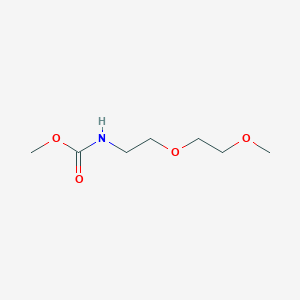
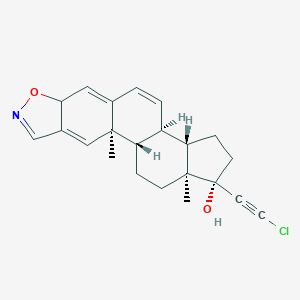
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)



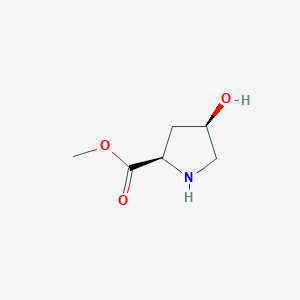

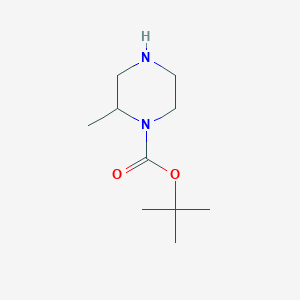
![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)